N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
The exact mass of the compound this compound is 456.1928185 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3/c1-28-12-9-17-13-16(5-7-20(17)28)21(29-10-3-4-11-29)15-26-23(30)24(31)27-19-14-18(25)6-8-22(19)32-2/h5-8,13-14,21H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZPTWDGJWQZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2291-0599 is alpha-synuclein , a protein that plays a significant role in the pathogenesis of neurodegenerative disorders such as Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy.
Mode of Action
F2291-0599 is a small-molecule alpha-synuclein aggregation inhibitor. It interacts with the C-terminal domain of alpha-synuclein, preventing it from binding to membranes and oligomerizing there. This interaction increases the protein’s flexibility, impairs its embedding into the membrane, interferes with fibril growth and toxic pore formation, and promotes the release of synuclein monomers in their soluble, random coil form.
Biochemical Pathways
The inhibition of alpha-synuclein aggregation by F2291-0599 affects the biochemical pathways associated with the protein’s normal and pathological functions. By preventing the formation of toxic alpha-synuclein aggregates, F2291-0599 can potentially alleviate the neurodegenerative processes associated with disorders like Parkinson’s disease.
Result of Action
In preclinical studies, F2291-0599 has shown promising results. It reduced alpha-synuclein aggregation in vitro and in alpha-synuclein transgenic mouse models, where it also normalized neural and inflammatory markers, and ameliorated motor deficits. In vivo imaging showed a reduction in cortical synaptic alpha-synuclein within one hour of dosing in the mice.
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl moiety and a pyrrolidine ring. The presence of these functional groups contributes to its biological activity.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation .
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives tested against MCF7 and NCI-H460 cell lines exhibited IC50 values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that similar structures can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.
Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., derivatives of related compounds were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that modifications to the parent structure can enhance anticancer efficacy.
Study 2: Enzyme Inhibition
Research has demonstrated that triazole-containing compounds can inhibit various enzymes implicated in cancer progression. For instance, a triazole derivative showed promising results in inhibiting Aurora-A kinase with an IC50 value of 0.067 µM . This highlights the importance of the triazole scaffold in therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C21H26ClN3O2
- Molecular Weight : 368.9 g/mol
The structure consists of a chloro-substituted methoxyphenyl group linked to an indole derivative and a pyrrolidine moiety, which contributes to its biological activity.
Antidepressant Activity
Research indicates that compounds with similar structural features to N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide have shown promise in treating depression. The indole structure is often associated with serotonin receptor modulation, which is crucial for antidepressant effects. A study demonstrated that derivatives with indole rings exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties .
Anticancer Properties
The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development. Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds targeting the PI3K/Akt pathway have been noted for their effectiveness in inhibiting tumor growth .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a related compound demonstrated significant improvement in depressive symptoms among participants after eight weeks of treatment. The trial highlighted the importance of the indole structure in enhancing serotonin receptor affinity .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that compounds similar to this compound inhibited cell proliferation by over 70% at certain concentrations. These findings suggest a promising avenue for further research into its anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
